
4-tert-ブチルフェニルアセテート
説明
4-tert-Butylphenyl acetate is a chemical compound with the linear formula C12H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
4-tert-Butylphenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 256.1±19.0 °C at 760 mmHg, and a flash point of 96.9±10.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
科学的研究の応用
神経変性疾患研究
研究によると、4-tert-ブチルフェニルアセテートと構造的に関連するフェノール化合物は、神経変性疾患の治療に有望であることが示されています。 これらの化合物は抗酸化物質として作用し、フリーラジカルを中和し、酸化ストレスを軽減します。酸化ストレスは、アルツハイマー病やパーキンソン病などの疾患の原因となる因子です .
抗菌および抗真菌用途
4-tert-ブチルフェニルアセテートに類似した化合物の抗菌および抗真菌特性が調査されています。 これらの特性により、医療用および化粧品製品の微生物増殖を防ぐための製剤に含まれる候補となります .
将来の方向性
While specific future directions for 4-tert-Butylphenyl acetate are not mentioned, related compounds like 2,4-Ditert butyl phenol have shown potential in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents .
作用機序
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other organic compounds, possibly through electrophilic aromatic substitution .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butylphenyl acetate . These factors could include temperature, pH, and the presence of other compounds.
特性
IUPAC Name |
(4-tert-butylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALNWWFUMHOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883941 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3056-64-2 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3056-64-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylphenol acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGF8N2D4JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary photochemical reactions involving 4-tert-butylphenyl acetate?
A1: Research using femtosecond pump-probe spectroscopy has revealed that 4-tert-butylphenyl acetate undergoes a photo-Fries rearrangement upon UV light exposure []. This process involves a rapid homolytic cleavage of the carbonyl-oxygen bond within 2 picoseconds, followed by geminate recombination of the resulting radical pair. This recombination leads to the formation of a substituted cyclohexadienone intermediate over a period of 13 picoseconds [].
Q2: Can 4-tert-butylphenyl acetate be used as a monomer for polymerization?
A2: Yes, 4-tert-butylphenyl acetate shows promise as a monomer in the synthesis of polyarylates []. Model studies have demonstrated its successful transesterification with dimethyl terephthalate, catalyzed by dibutyltin oxide, to yield the corresponding di-tert-butylphenyl terephthalate []. This suggests its potential applicability in melt polycondensation reactions with bisphenol A to produce polyarylates.
Q3: Are there model reactions that mimic the polymerization behavior of 4-tert-butylphenyl acetate?
A3: Yes, researchers have investigated model reactions to understand the polymerization behavior of 4-tert-butylphenyl acetate []. One such model involves reacting it with 4-tert-butylphenol in the presence of dibutyltin oxide as a catalyst. This reaction effectively simulates the transesterification process and provides insights into the reactivity of 4-tert-butylphenyl acetate in polymerization reactions [].
Q4: Beyond polymerization, are there other applications where derivatives of 4-tert-butylphenyl acetate are relevant?
A4: Derivatives of 4-tert-butylphenyl acetate, specifically those incorporating a benzil and isopropyl group (like S-5447), are being investigated for their acaricidal activity, particularly against Tetranychus urticae (two-spotted spider mite) []. This highlights the potential for exploring structural modifications of 4-tert-butylphenyl acetate to target specific biological applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




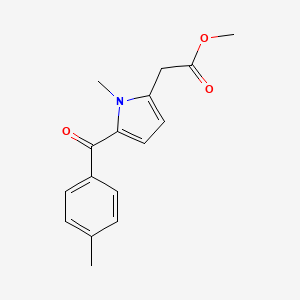

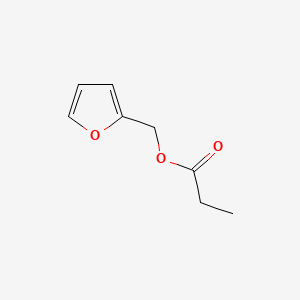
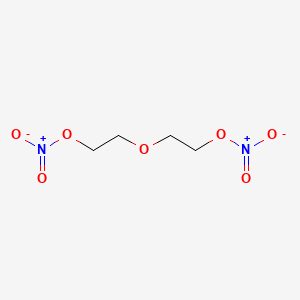
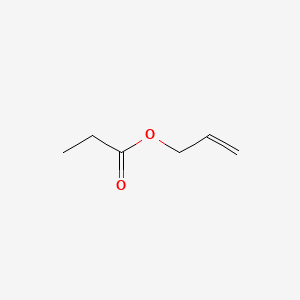
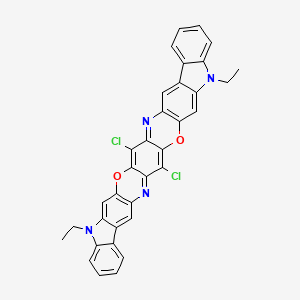
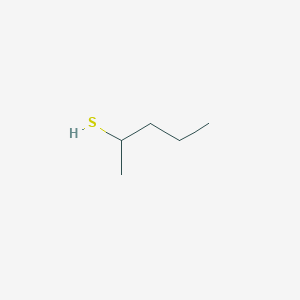
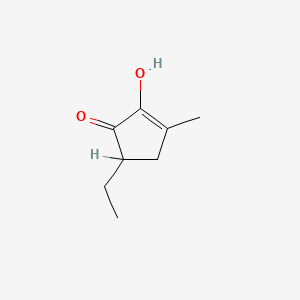



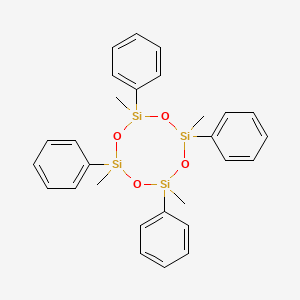
![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)